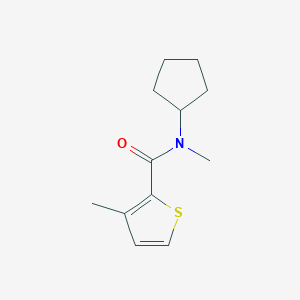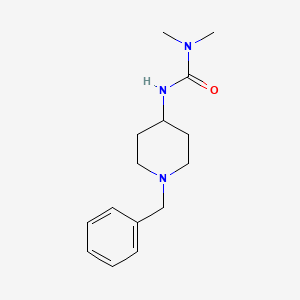![molecular formula C13H20N2O2 B7508445 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Aplicaciones Científicas De Investigación
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been studied for its potential use in the treatment of epilepsy, addiction, anxiety, and depression.
Mecanismo De Acción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, which is an enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This has been demonstrated in animal studies, where this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, this compound has several limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide. One potential avenue of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to better understand the long-term effects of this compound on brain function and behavior.
Métodos De Síntesis
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves a multistep process that starts with the reaction of 4-piperidone with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-one. This intermediate is then reacted with cyclopropanecarbonyl isocyanate to form N-(cyclopropanecarbonyl)piperidin-4-yl cyclopropanecarboxamide, which is then purified to obtain this compound.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(9-1-2-9)14-11-5-7-15(8-6-11)13(17)10-3-4-10/h9-11H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRYERXGFQOSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)

![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)






![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
